N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide
Description
N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide is a heterocyclic sulfonamide derivative combining a benzothiadiazole core, a furan-substituted pyridylmethyl group, and a sulfonamide moiety. The benzothiadiazole component may enhance electron-withdrawing characteristics, while the furan-pyridine hybrid could influence solubility and receptor interactions.
Properties
IUPAC Name |
N-[[6-(furan-3-yl)pyridin-3-yl]methyl]-2,1,3-benzothiadiazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O3S2/c21-25(22,15-3-1-2-14-16(15)20-24-19-14)18-9-11-4-5-13(17-8-11)12-6-7-23-10-12/h1-8,10,18H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPKRNQXFKHHHCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)S(=O)(=O)NCC3=CN=C(C=C3)C4=COC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the furan-pyridine intermediate: This step involves the coupling of a furan derivative with a pyridine derivative under specific conditions, such as using a palladium catalyst in a Suzuki-Miyaura coupling reaction.
Introduction of the benzothiadiazole moiety: The intermediate is then reacted with a benzothiadiazole derivative, often through a nucleophilic substitution reaction.
Sulfonamide formation: Finally, the sulfonamide group is introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts and reagents to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild oxidative conditions.
Reduction: The pyridine ring can be reduced to piperidine derivatives using hydrogenation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Furanones
Reduction: Piperidine derivatives
Substitution: Various substituted sulfonamides
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-tubercular activity.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The compound’s unique structure allows it to interact with multiple pathways, making it a versatile molecule for various applications.
Comparison with Similar Compounds
Research Findings and Limitations
Bioactivity Gaps
- While imidazopyridine sulfonamides (13a ) show antibacterial activity , the benzothiadiazole core in the target compound could shift selectivity toward antiviral targets, as seen in benzothiazole derivatives .
Biological Activity
N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the biological activity of this compound, summarizing key findings from various studies and presenting relevant data.
Chemical Structure and Properties
The compound features a complex structure that integrates a furan moiety, a pyridine ring, and a benzothiadiazole sulfonamide group. The molecular formula is , with a molecular weight of approximately 342.37 g/mol. Its structural characteristics are essential for its biological interactions.
The mechanism of action for this compound primarily involves the inhibition of specific enzymes and receptors that are crucial in tumor growth and microbial resistance. The sulfonamide group is known to interact with carbonic anhydrases (CAs), which are important in maintaining pH homeostasis in cells and are implicated in tumorigenesis.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. In vitro assays have demonstrated its efficacy against various cancer cell lines:
| Cell Line | IC50 (μM) | Assay Type |
|---|---|---|
| A549 | 6.26 ± 0.33 | 2D Cell Culture |
| HCC827 | 20.46 ± 8.63 | 3D Cell Culture |
| NCI-H358 | 16.00 ± 9.38 | 3D Cell Culture |
These results suggest that the compound exhibits significant cytotoxicity, especially in two-dimensional cultures compared to three-dimensional assays, indicating its potential as an antitumor agent .
Antimicrobial Activity
The antimicrobial properties of this compound have also been evaluated against various pathogens. The following table summarizes its effectiveness against selected bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
These findings indicate that this compound possesses notable antibacterial activity, particularly against Gram-positive bacteria .
Case Studies
Several case studies have explored the application of this compound in therapeutic settings:
- Lung Cancer Treatment : A study involving human lung cancer cell lines demonstrated that the compound significantly inhibited cell proliferation and induced apoptosis through the activation of caspase pathways.
- Infection Control : In a model of bacterial infection, administration of the compound reduced bacterial load significantly in infected tissues compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
